molecular formula C8H12Cl2O2 B14374886 3,3-Dichloro-5-methyl-5-propyloxolan-2-one CAS No. 89345-00-6

3,3-Dichloro-5-methyl-5-propyloxolan-2-one

Cat. No.: B14374886
CAS No.: 89345-00-6
M. Wt: 211.08 g/mol
InChI Key: HICNKFDXGWWKJE-UHFFFAOYSA-N
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Description

3,3-Dichloro-5-methyl-5-propyloxolan-2-one is an organic compound characterized by its unique structure, which includes a five-membered oxolane ring substituted with two chlorine atoms, a methyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-5-methyl-5-propyloxolan-2-one typically involves the chlorination of 5-methyl-5-propyloxolan-2-one. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-5-methyl-5-propyloxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form 5-methyl-5-propyloxolan-2-one.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding oxo derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents such as ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) in aqueous conditions.

Major Products

    Substitution: Formation of substituted oxolane derivatives.

    Reduction: Formation of 5-methyl-5-propyloxolan-2-one.

    Oxidation: Formation of oxo derivatives.

Scientific Research Applications

3,3-Dichloro-5-methyl-5-propyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-5-methyl-5-propyloxolan-2-one involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the oxolane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dichloro-5-methyl-5-ethyloxolan-2-one
  • 3,3-Dichloro-5-methyl-5-butyl-oxolan-2-one
  • 3,3-Dichloro-5-methyl-5-isopropyloxolan-2-one

Uniqueness

3,3-Dichloro-5-methyl-5-propyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

89345-00-6

Molecular Formula

C8H12Cl2O2

Molecular Weight

211.08 g/mol

IUPAC Name

3,3-dichloro-5-methyl-5-propyloxolan-2-one

InChI

InChI=1S/C8H12Cl2O2/c1-3-4-7(2)5-8(9,10)6(11)12-7/h3-5H2,1-2H3

InChI Key

HICNKFDXGWWKJE-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(C(=O)O1)(Cl)Cl)C

Origin of Product

United States

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